Welcome to the BenchChem Online Store!
molecular formula C8H9F3N2O B3191725 [2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE CAS No. 569688-68-2

[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

Cat. No. B3191725
M. Wt: 206.16 g/mol
InChI Key: BKHWFSHZRHVXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06613786B2

Procedure details

The title compound was prepared by the general procedure described above for Preparations 2a-i using 4-trifluromethyl-o-anisidine (V, R1=R2=H, R3=CF3), (22.7 g), NaNO2 (9.02 g), and SnCl2.2H2O (60 g). Workup gave 18.1 g (74%) of (2-methoxy-5-trifluoromethylphenyl)hydrazine which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ7.23 (d, J=2.0 Hz, 1 H), 7.05 (dd, J=8.2, 2.0 Hz, 1 H), 6.81 (d, J=8.3 Hz, 1 H), 3.89 (s, 3 H).
[Compound]
Name
2a-i
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([NH2:11])[C:6](=[CH:9][CH:10]=1)[O:7][CH3:8].[N:14]([O-])=O.[Na+].O.O.Cl[Sn]Cl>>[CH3:8][O:7][C:6]1[CH:9]=[CH:10][C:3]([C:2]([F:12])([F:13])[F:1])=[CH:4][C:5]=1[NH:11][NH2:14] |f:1.2,3.4.5|

Inputs

Step One
Name
2a-i
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C(OC)=CC1)N)(F)F
Step Three
Name
Quantity
22.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
60 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C(F)(F)F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.